C-2 Unsubstituted Scaffold vs. C-2 Methyl Analogs: Steric and Hydrogen-Bonding Profile Differentiation
The target compound lacks a substituent at the C-2 position of the pyrazolo[1,5-a]pyrimidine ring, distinguishing it from the closest commercially catalogued analog 3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine (MW 326.4 g/mol). The C-2 methyl group in the analog occupies a hydrophobic sub-pocket in many kinase ATP-binding sites; its presence has been shown in the 3,6-disubstituted KDR inhibitor series to modulate both potency and selectivity [1]. The unsubstituted C-2 position in the target compound reduces both molecular weight (312.4 vs. 326.4 g/mol) and calculated logP (2.886 vs. an estimated ~3.3 for the C-2 methyl analog), potentially improving aqueous solubility and reducing non-specific protein binding [2]. This difference is material for fragment-based screening cascades where lower lipophilicity and smaller size are preferred starting points.
| Evidence Dimension | Structural: C-2 substitution status; Predicted logP |
|---|---|
| Target Compound Data | MW 312.4 g/mol; cLogP 2.886; C-2 unsubstituted (H) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine: MW 326.4 g/mol; estimated cLogP ~3.3; C-2 methyl |
| Quantified Difference | ΔMW = −14.0 g/mol; ΔcLogP ≈ −0.4 (estimated) |
| Conditions | ZINC15 predicted physicochemical properties [2]; comparator cLogP estimated by structural analogy |
Why This Matters
For kinase-targeted screening, the C-2 unsubstituted scaffold provides a smaller, less lipophilic entry point that may reduce off-target promiscuity risks associated with higher logP compounds.
- [1] Fraley, M.E. et al. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg. Med. Chem. Lett. 2002, 12(24), 3537–3541. View Source
- [2] ZINC Database Entry ZINC000090004101. 3-(4-fluorophenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine. Accessed via zinc.docking.org. View Source
